2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid

説明

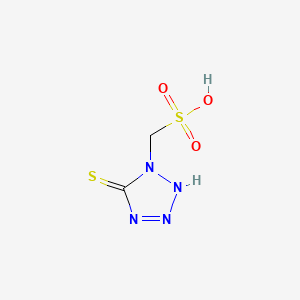

2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid is a heterocyclic compound featuring a tetrazole core substituted with a thioxo (S=O) group at position 5 and a methanesulphonic acid (-SO₃H) group at position 1. Tetrazoles are nitrogen-rich aromatic rings known for their stability and bioisosteric properties, often serving as carboxylic acid substitutes in pharmaceuticals. The thioxo group enhances electron-withdrawing characteristics, while the sulphonic acid moiety improves solubility in aqueous environments.

特性

IUPAC Name |

(5-sulfanylidene-2H-tetrazol-1-yl)methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O3S2/c7-11(8,9)1-6-2(10)3-4-5-6/h1H2,(H,3,5,10)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDLXEAUMGUSPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N1C(=S)N=NN1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60867217 | |

| Record name | (5-Sulfanyl-1H-tetrazol-1-yl)methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67146-22-9 | |

| Record name | 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67146-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067146229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

General Synthetic Strategy for Tetrazole Derivatives

Tetrazole compounds, including 2,5-disubstituted tetrazoles, are commonly synthesized via cycloaddition reactions involving azide ions and nitrile or related precursors. The literature identifies several main approaches:

- Reaction of azide ion with nitriles in dipolar aprotic solvents such as dimethylformamide (DMF) under heating conditions.

- Use of organosilicon azides or tin azides to facilitate cyclization.

- Acidic or Lewis acid catalysis to improve yields and selectivity.

- Multi-step synthesis involving amide conversion to tetrazoles via intermediates such as oxyphosphonium salts or hydrazides.

These general methods provide the foundation for the synthesis of substituted tetrazoles including the 2,5-dihydro-5-thioxo-1H-tetrazole core.

Specific Preparation of 2,5-Dihydro-5-thioxo-1H-tetrazole Derivatives

The preparation of 2,5-dihydro-5-thioxo-1H-tetrazole derivatives typically involves:

- Starting from hydrazides or hydrazidoyl chlorides generated by treating hydrazides with thionyl chloride.

- Subsequent reaction with azide sources or phenylhydrazine to form hydrazidines.

- Oxidation steps to form formazan derivatives.

- Final cyclization to yield 2,5-disubstituted tetrazoles.

This sequence allows the introduction of the thioxo group at position 5 and substitution at position 1, which can then be functionalized further.

Preparation of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic Acid

The incorporation of the methanesulphonic acid group into the tetrazole ring system is achieved by:

- Reacting the tetrazole precursor with methanesulfonyl chloride or related sulfonating agents to introduce the methanesulphonic acid moiety at the 1-position.

- Alternatively, the formation of tetrazole methanesulfonic acid salts is described in patented methods involving the reaction of tetrazole intermediates with methanesulfonic acid or its derivatives under controlled conditions.

A patented procedure (US8680277B2) outlines a method where tetrazole compounds are reacted with methanesulfonic acid salts to yield the desired this compound or its salts. This method emphasizes:

- Controlled temperature conditions to avoid decomposition.

- Use of specific solvents and reaction times optimized for yield and purity.

- Isolation of the product via crystallization or precipitation techniques.

Comparative Data Table of Preparation Routes

Research Findings and Optimization Notes

- The choice of solvent is critical; dipolar aprotic solvents such as DMF enhance azide-nitrile cycloaddition efficiency.

- Temperature control during sulfonation prevents side reactions and degradation of the sensitive tetrazole ring.

- Use of sealed pressure vessels or reflux setups can improve reaction rates and yields in multi-step syntheses.

- The patented method (US8680277B2) provides a scalable and reproducible route for industrial preparation, highlighting the importance of reaction monitoring and purification strategies.

- Alternative synthetic routes involving Lawesson’s reagent or phosphorus pentoxide have been reported for related tetrazole derivatives but may require additional steps and purification.

化学反応の分析

Types of Reactions

2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The tetrazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions can produce thiol-containing compounds. Substitution reactions can result in a variety of substituted tetrazole derivatives.

科学的研究の応用

Chemical Properties and Structure

Chemical Structure:

- Molecular Formula: C₂H₄N₄O₃S₂

- Molecular Weight: 196.21 g/mol

- CAS Number: 67146-22-9

The compound features a tetrazole ring and a thioxo group, which contribute to its reactivity and make it suitable for diverse chemical reactions.

Chemistry

2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid serves as a building block in the synthesis of more complex molecules. It is utilized in various chemical reactions due to its ability to undergo oxidation, reduction, and substitution reactions.

Reactions:

- Oxidation: Converts to sulfonic acid derivatives.

- Reduction: Transforms the thioxo group into a thiol group.

- Substitution: Engages with nucleophiles through the tetrazole ring.

Biology

Research indicates potential biological activities of this compound, particularly in antimicrobial and anticancer domains. Studies have shown that it exhibits significant antimicrobial properties against pathogens such as Klebsiella pneumoniae and Staphylococcus aureus, as well as fungi like Candida albicans.

Case Study: Antimicrobial Activity

In a controlled study, the compound demonstrated efficacy at low concentrations against the aforementioned pathogens, suggesting its potential as an antimicrobial agent in therapeutic applications.

Medicine

The compound is under investigation for its therapeutic potential in treating various diseases. Its mechanism of action involves interaction with specific enzymes and proteins, potentially inhibiting metabolic pathways relevant to disease progression.

Potential Therapeutic Uses:

- Antimicrobial treatments

- Anticancer therapies

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials, including polymers and coatings. Its unique properties allow for enhanced performance in various formulations.

作用機序

The mechanism of action of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects on cellular processes .

類似化合物との比較

Comparison with Structurally and Functionally Related Compounds

Key Structural and Functional Analogues:

5-Mercapto-1H-tetrazole

- Structure : Lacks the methanesulphonic acid group but retains the thiol (-SH) substituent at position 3.

- Properties : Exhibits higher acidity (pKa ~4–5) compared to carboxylic acids, making it a common catalyst in organic synthesis.

- Applications : Used as a corrosion inhibitor and in peptide coupling reactions.

Methanesulfonic Acid (MSA)

- Structure : A simple sulphonic acid without the tetrazole ring.

- Properties : Strong acidity (pKa ~-1.9) and high solubility in polar solvents.

- Applications : Industrial catalyst and electrolyte in electroplating.

Thiazole-5-ylmethyl Carbamates ()

- Structure : Thiazole ring with carbamate and hydroperoxypropan-2-yl substituents (e.g., compounds l, m, p).

- Properties : Sulfur-containing heterocycles with variable bioactivity depending on substituents.

- Applications : Investigated as protease inhibitors or antiviral agents due to their ability to mimic peptide bonds.

Comparative Analysis (Hypothetical Data Table):

| Compound | Core Structure | Key Functional Groups | pKa | Solubility (H₂O) | Applications |

|---|---|---|---|---|---|

| 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid | Tetrazole | Thioxo, -SO₃H | ~2–3* | High | Drug design, coordination chemistry |

| 5-Mercapto-1H-tetrazole | Tetrazole | -SH | ~4–5 | Moderate | Organic synthesis, corrosion inhibition |

| Methanesulfonic Acid | Alkyl sulphonic acid | -SO₃H | -1.9 | Very high | Industrial catalysis, electrolytes |

| Thiazol-5-ylmethyl Carbamate (e.g., m) | Thiazole | Carbamate, hydroperoxypropane | ~6–8† | Low to moderate | Protease inhibition, antiviral research |

*Estimated based on sulphonic acid analogues.

†Estimated based on carbamate and thiazole properties.

Research Findings:

- Bioisosteric Potential: The tetrazole-sulphonic acid hybrid combines the bioisosteric utility of tetrazoles with the solubility-enhancing properties of sulphonic acids, distinguishing it from simpler tetrazoles like 5-mercapto-1H-tetrazole .

- Thiazole vs. Tetrazole : Thiazole derivatives () exhibit distinct bioactivity due to their carbamate substituents and thiazole ring, which favor interactions with enzyme active sites. In contrast, the tetrazole-sulphonic acid structure may target sulfonate-binding proteins or ion channels .

- Acidity and Reactivity : The sulphonic acid group in the target compound confers stronger acidity than thiol-containing tetrazoles, enabling unique reactivity in acidic environments.

Limitations of Provided Evidence

focuses on thiazole carbamates, which share sulfur and nitrogen heterocycles but differ in core structure and applications. Comparative insights are thus extrapolated from structural and functional parallels to known compounds.

生物活性

2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid (CAS No. 67146-22-9) is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

Molecular Formula : C₂H₄N₄O₃S₂

Molecular Weight : 196.21 g/mol

CAS Number : 67146-22-9

The compound includes a tetrazole ring and a thioxo group, which contribute to its reactivity and biological interactions. Its structure allows it to participate in various chemical reactions, making it a versatile compound for research applications .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study assessing its efficacy against several pathogens, the compound was tested against:

- Bacteria : Klebsiella pneumoniae, Staphylococcus aureus

- Fungi : Candida albicans

The results indicated that the compound showed significant antimicrobial activity at low concentrations, suggesting its potential as an antimicrobial agent in therapeutic applications .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. For instance, one study involved the synthesis of tetrazole derivatives and their evaluation for cytotoxicity against cancer cell lines such as A431 (epidermoid carcinoma) and HCT116 (colon cancer). The results indicated that certain derivatives exhibited promising cytotoxic effects compared to normal fibroblast cells, suggesting selective toxicity towards cancer cells .

Case Study: Cytotoxic Activity

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4c | A431 | 18.4 | >38 |

| 10d | HCT116 | 46 | >16 |

In this study, the compound with a dimethoxyphenyl substituent (4c) showed a lower IC50 value, indicating higher potency against cancer cells compared to other derivatives .

The biological activity of this compound is believed to involve interaction with specific molecular targets. It may inhibit enzymes involved in metabolic pathways or interact with cellular proteins, leading to altered cellular processes. For example, molecular docking studies have suggested that certain derivatives bind effectively to receptors involved in cell signaling pathways related to cancer progression .

Research Findings

Recent studies have focused on the synthesis of various tetrazole derivatives and their biological evaluations. A notable study highlighted the use of multicomponent reactions for synthesizing substituted tetrazoles and assessing their biological activities. The findings suggest that modifications at specific positions on the tetrazole ring can significantly influence both antimicrobial and anticancer activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclocondensation of tetrazole precursors with sulfonic acid derivatives under acidic or reflux conditions. For example, analogous protocols (e.g., synthesis of 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives) use reflux in acetic acid with sodium acetate as a catalyst . Adjusting stoichiometry (e.g., 0.11 mol aldehyde to 0.1 mol thiazolone) and reaction time (3–5 hours) can optimize crystallinity and purity. Post-synthetic purification via recrystallization (DMF/acetic acid) is critical to isolate high-purity products .

Q. How can spectroscopic techniques (NMR, IR) be optimized to confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Focus on resolving sulfonic acid protons (δ ~11–13 ppm) and tetrazole ring protons (δ ~8–9 ppm). Use deuterated DMSO for solubility.

- IR : Validate the thioxo group (C=S stretch ~1050–1150 cm⁻¹) and sulfonic acid (S=O asymmetric stretch ~1350 cm⁻¹).

- Cross-validation with X-ray crystallography (if crystalline) is advised to resolve ambiguities in tautomeric forms .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis due to the sulfonic acid group. Store under inert atmosphere (N₂/Ar) at –20°C. Avoid aqueous solvents unless stabilized by buffering (pH 4–6). Thermal stability should be assessed via TGA (Thermogravimetric Analysis) to identify decomposition thresholds (>150°C as per analogous sulfonic acid derivatives) .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) elucidate the tautomeric equilibria and reactivity of the tetrazole-thione moiety?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model tautomeric forms (e.g., thione vs. thiol configurations). Solvent effects (e.g., polarizable continuum models for DMSO/water) refine energy barriers for tautomerization. Molecular Dynamics (MD) simulations predict aggregation behavior in solution, critical for catalytic or supramolecular applications .

Q. What experimental strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR shifts) may arise from dynamic equilibria or impurities. Strategies include:

- Variable Temperature (VT) NMR to freeze conformational changes.

- HPLC-MS to detect trace byproducts.

- Isotopic labeling (e.g., 15N-tetrazole) to track tautomerization pathways .

Q. How does the sulfonic acid group influence the compound’s reactivity in cross-coupling or cycloaddition reactions?

- Methodological Answer : The sulfonic acid acts as an electron-withdrawing group, polarizing the tetrazole ring and enhancing electrophilicity. In cycloadditions (e.g., Huisgen reactions), this increases regioselectivity for 1,3-dipolar partners. Kinetic studies under varying pH (2–7) can quantify rate enhancements, while Hammett plots correlate σ values with reaction outcomes .

Q. What are the challenges in characterizing the compound’s thermal decomposition pathways, and how can they be mitigated?

- Methodological Answer : Overlapping decomposition signals (e.g., SO₂ release from sulfonic acid and S from tetrazole) complicate TGA-DSC analysis. Mitigation strategies:

- Stepwise pyrolysis-GC/MS to isolate volatile products.

- In-situ FTIR to track gas-phase intermediates.

- Compare with model compounds (e.g., methyl sulfonate derivatives) to deconvolute thermal events .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological or catalytic applications?

- Methodological Answer :

- Variation of substituents : Synthesize analogs with substituted tetrazoles (e.g., 5-methyl, 5-aryl) to modulate electron density.

- Assay design : Test inhibition of metalloenzymes (e.g., carbonic anhydrase) via UV-Vis kinetics, leveraging the sulfonic acid’s metal-coordinating ability.

- Computational docking : Use AutoDock Vina to predict binding modes to protein active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。